6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid is a heterocyclic compound notable for its unique structure and potential biological applications. This compound belongs to the class of pyrrolotriazole derivatives, which are characterized by a fused pyrrole and triazole ring system. The molecular formula of this compound is , and it has a molecular weight of approximately 155.14 g/mol. Its structural complexity allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds. It is recognized for its potential as a building block in the synthesis of more complex pharmaceutical agents. The compound's CAS number is 884504-87-4, and it is often utilized in research related to necroptosis, an important process in cell death and inflammation.
The synthesis of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid typically involves several key steps:
These synthetic routes can vary significantly based on the desired substituents and functional groups on the final product.
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid primarily revolves around its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase is involved in necroptosis—a form of programmed cell death that plays a significant role in inflammatory diseases and neurodegeneration.
Research indicates that this compound binds to the allosteric site of RIPK1, inhibiting its activity and thereby preventing necroptotic cell death. This interaction highlights its potential therapeutic applications in treating conditions associated with excessive inflammation or cell death.
The physical properties of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid include:
The chemical properties include:
The primary applications of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid are found in medicinal chemistry:
Nitrogen-containing bicyclic heterocycles represent a cornerstone of modern medicinal chemistry, forming the structural basis of approximately 75% of FDA-approved small-molecule drugs. These architectures provide exceptional three-dimensional diversity, enabling precise interactions with biological targets through hydrogen bonding, dipole-dipole interactions, π-stacking, and van der Waals forces. The electron-rich nature of nitrogen heterocycles facilitates binding to diverse enzyme active sites and receptor domains, while their synthetic versatility allows for extensive structural modification. Among these privileged structures, fused pyrrolo-triazole systems have emerged as particularly promising scaffolds due to their balanced physicochemical properties, metabolic stability, and capacity for diverse pharmacological activities. The exploration of underrepresented nitrogen heterocycles has become a strategic focus in drug discovery, especially for challenging targets involving protein-protein interactions, epigenetic modulators, and central nervous system receptors where traditional scaffolds show limitations [3] [5].
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid exemplifies a strategically important derivative within this chemical class. Characterized by the molecular formula C₆H₇N₃O₂ (molecular weight: 153.14 g/mol) and CAS registry number 1547025-86-4, this compound features a partially saturated bicyclic core that merges the structural features of pyrrole and triazole rings [1] [2]. The carboxylic acid moiety at the 6-position dramatically enhances the molecule's versatility, serving as: (1) a hydrogen bond donor/acceptor for target engagement, (2) an ionizable group improving aqueous solubility, and (3) a synthetic handle for derivatization into amides, esters, and other pharmacophores. Unlike fully aromatic analogs, the 6,7-dihydro configuration provides modest conformational flexibility while maintaining planarity in the triazole ring, enabling optimal interactions with flat binding surfaces. This specific substitution pattern differentiates it from related isomers like 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid (CAS: 1546095-91-3) and 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid (CID: 592621), which exhibit distinct electronic distributions and vector orientations for pharmacophore attachment [6] [7] [10]. The scaffold's compact size (153 g/mol) aligns with fragment-based drug design principles, offering substantial opportunities for structural elaboration while maintaining favorable drug-likeness parameters [2] [3].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: